molecular formula C13H18ClN3O2 B12348639 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride CAS No. 1856023-59-0

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride

Cat. No.: B12348639
CAS No.: 1856023-59-0
M. Wt: 283.75 g/mol
InChI Key: DOHDOYPISMNPGK-UHFFFAOYSA-N
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Description

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride is a synthetic compound featuring a pyrazole ring substituted with ethyl and methyl groups, linked via an aminomethyl bridge to a benzene-1,3-diol core. The hydrochloride salt enhances its solubility and stability for pharmaceutical or chemical applications. Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation .

Properties

CAS No.

1856023-59-0

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride

InChI

InChI=1S/C13H17N3O2.ClH/c1-3-16-8-12(9(2)15-16)14-7-10-4-5-11(17)6-13(10)18;/h4-6,8,14,17-18H,3,7H2,1-2H3;1H

InChI Key

DOHDOYPISMNPGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(C=C(C=C2)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituents, and pharmacological profiles. Key comparisons are outlined below:

Pyrazole-Based Derivatives

  • 4-(((1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino)methyl)benzene-1,3-diol hydrochloride (CAS: 1856061-45-4): Structural Differences: The pyrazole ring here substitutes ethyl with isopropyl at position 1 and methyl at position 3. Functional Impact: The bulkier isopropyl group may reduce solubility compared to the ethyl group in the target compound. Storage guidelines (dry, ventilated, inert gas handling) suggest similar hygroscopicity and reactivity .
  • 1-Ethyl-3-methylpyrazol-4-amine hydrochloride (RN: 1185293-13-3):

    • Simplified Structure : Lacks the benzene-diol moiety, focusing on the pyrazole-amine core.
    • Role : Serves as a precursor for synthesizing more complex derivatives like the target compound. The absence of the diol group limits its direct pharmacological utility compared to the full structure .

Benzene-Diol Derivatives with Heterocyclic Substitutions

  • 4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol (Journal of Luminescence, 2018): Structural Differences: Replaces the pyrazole-aminomethyl group with a thiadiazole ring. Functional Impact: The thiadiazole’s electron-withdrawing nature alters electronic properties, enhancing fluorescence and aggregation behavior. Applications: Studied for fluorescence-based bioimaging, unlike the target compound’s undefined but likely receptor-targeted role.
  • Oxyresveratrol (4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol): Structural Differences: A stilbene derivative with two benzene-diol groups linked by an ethenyl bridge. Applications: Widely used in cosmetic and food research, contrasting with the synthetic target’s pharmacological focus.

Pharmacologically Active Benzene-Diol Derivatives

  • Arbutamine Hydrochloride (4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride): Structural Differences: Features a β-hydroxyphenethylamine chain instead of the pyrazole-aminomethyl group. Functional Impact: The adrenergic agonist activity (cardiotonic effects) arises from its catecholamine-like structure, which is absent in the target compound . Applications: Clinically used for cardiac stress testing, highlighting divergent therapeutic pathways.
  • 4-((2-(5-(4-Methoxyphenyl)thiazol-2-yl)hydrazono)methyl)benzene-1,3-diol (International Journal of Science & Technology): Structural Differences: Incorporates a thiazole-hydrazone group instead of pyrazole. Functional Impact: Demonstrated superior anti-corrosion properties in polymer coatings, suggesting reactivity differences due to the hydrazone moiety .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Molecular Formula (HCl salt if applicable) Pharmacological/Chemical Utility
4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride Pyrazole + benzene-diol Ethyl, methyl, aminomethyl C₁₃H₁₈N₃O₂·HCl Enzyme inhibition, drug intermediate
4-(((1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino)methyl)benzene-1,3-diol HCl Pyrazole + benzene-diol Isopropyl, methyl, aminomethyl C₁₄H₂₀N₃O₂·HCl Synthetic intermediate
4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol Thiadiazole + benzene-diol Methyl, thiadiazole C₉H₈N₂O₂S Fluorescence imaging
Oxyresveratrol Stilbene + benzene-diol Ethenyl bridge, dihydroxyphenyl C₁₄H₁₂O₃ Antioxidant, cosmetic research
Arbutamine Hydrochloride Catecholamine derivative β-Hydroxyphenethylamine, butylamino C₁₉H₂₅N₂O₃·HCl Cardiotonic agent

Research Findings and Functional Insights

  • Solubility and Stability : The hydrochloride salt in pyrazole derivatives (e.g., target compound and CAS:1856061-45-4) improves water solubility, critical for in vitro assays. Storage under inert gas (N₂) and desiccation is recommended to prevent degradation .
  • Biological Activity: Pyrazole-aminomethyl-benzenediol structures may mimic natural phenolic substrates, enabling enzyme binding (e.g., kinase or oxidoreductase inhibition). This contrasts with thiadiazole derivatives, which prioritize photophysical properties .
  • Synthetic Utility : The target compound’s modular design allows substituent tuning (e.g., ethyl → isopropyl) to optimize pharmacokinetics, a strategy less feasible in rigid stilbenes like oxyresveratrol .

Biological Activity

The compound 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C12H16N4O2·HCl
  • Molecular Weight : 272.74 g/mol

The presence of the pyrazole ring contributes to its biological activity, as modifications to this structure can significantly influence pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study conducted by Selvam et al., a series of novel pyrazole compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. The results showed that certain derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting that 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol; hydrochloride may also possess similar anti-inflammatory potential .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. A comparative study evaluated various pyrazole compounds against bacterial strains such as E. coli and S. aureus. Compounds similar to the target compound showed promising results with inhibition zones ranging from 15 mm to 25 mm against these pathogens . This suggests that the compound may exhibit significant antibacterial properties.

3. Anticancer Properties

Pyrazole derivatives have been explored for their anticancer activities. A recent investigation highlighted that certain modifications in the pyrazole structure could enhance cytotoxicity against cancer cell lines. For instance, compounds with a similar backbone demonstrated IC50 values in the low micromolar range against various cancer cell lines . This indicates a potential for developing 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol; hydrochloride as an anticancer agent.

Data Tables

Activity TypeReferenceInhibition/Efficacy
Anti-inflammatorySelvam et al.Up to 85% TNF-α inhibition at 10 µM
AntimicrobialBurguete et al.Inhibition zones: 15 mm - 25 mm
AnticancerRecent StudyIC50 in low micromolar range

Case Studies

Several case studies have been conducted on related pyrazole compounds:

  • Selvam et al. (2014) : This study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities in vitro, demonstrating significant inhibition of pro-inflammatory cytokines.
  • Burguete et al. (2015) : Investigated the antibacterial properties of various pyrazole compounds, finding notable efficacy against E. coli and S. aureus, supporting the potential use of similar structures in treating infections.
  • Chovatia et al. (2016) : Focused on the antimicrobial activity of pyrazole derivatives against tuberculosis strains, highlighting the effectiveness of specific modifications in enhancing activity against resistant strains.

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